L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents like hydrogen peroxide can modify the amino acid side chains.
Reduction: Reducing agents like DTT (dithiothreitol) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Specific reagents like NBS (N-bromosuccinimide) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in individual amino acids, while oxidation can lead to modified side chains.
Scientific Research Applications
L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including cancer treatment and enzyme inhibition.
Industry: Utilized in the production of peptide-based drugs and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and metabolism. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamine, L-threonyl-L-asparaginyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-glutaminyl-
- L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine
Uniqueness
L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
574749-80-7 |
---|---|
Molecular Formula |
C28H42N8O10 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N8O10/c1-14(2)23(27(44)34-17(28(45)46)8-9-20(30)38)36-26(43)19(13-37)33-22(40)12-32-25(42)18(10-15-6-4-3-5-7-15)35-24(41)16(29)11-21(31)39/h3-7,14,16-19,23,37H,8-13,29H2,1-2H3,(H2,30,38)(H2,31,39)(H,32,42)(H,33,40)(H,34,44)(H,35,41)(H,36,43)(H,45,46)/t16-,17-,18-,19-,23-/m0/s1 |
InChI Key |
RASMHUHPQIQBAN-QUVRYOLLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.